molecular formula C19H21NO3S B124173 Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate CAS No. 81110-69-2

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Cat. No. B124173
CAS RN: 81110-69-2
M. Wt: 343.4 g/mol
InChI Key: LFABBWTUJCBFQG-UHFFFAOYSA-N
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Description

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate is a chemical compound with the molecular formula C19H21NO3S . It has a molecular weight of 343.4 g/mol . The IUPAC name for this compound is benzyl 2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetate .


Molecular Structure Analysis

The InChI representation of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate is InChI=1S/C19H21NO3S/c21-18(23-13-16-9-5-2-6-10-16)12-20-19(22)17(14-24)11-15-7-3-1-4-8-15/h1-10,17,24H,11-14H2,(H,20,22) . The Canonical SMILES representation is C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)OCC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 9 . The Exact Mass and Monoisotopic Mass of the compound are both 343.12421471 g/mol . The Topological Polar Surface Area is 56.4 Ų . It has a Heavy Atom Count of 24 .

Scientific Research Applications

Biomonitoring of Occupational Exposure

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate is closely related to benzylmercapturic acid (BMA), a metabolite of toluene, which has been extensively studied for its relevance in occupational health. BMA in urine has been identified as a reliable biomarker for occupational exposure to toluene, a solvent widely used in industries. Research has shown that urinary levels of BMA correlate strongly with toluene exposure in the air, making it a sensitive marker for monitoring exposure levels in industrial settings (Inoue et al., 2002), (Inoue et al., 2000), (Inoue et al., 2002).

Chemopreventive Properties

Compounds structurally similar to Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, like benzyl thiocyanate (BTC) and benzyl isothiocyanate (BITC), have demonstrated chemopreventive properties. In animal models, these compounds have been shown to inhibit intestinal carcinogenesis, suggesting potential applications in cancer prevention (Sugie et al., 1994).

Biomonitoring of Environmental Exposures

Research has also explored the role of benzylmercapturic acid derivatives, closely related to Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, in the biomonitoring of environmental exposures to toxic substances like benzene and acrylamide. These studies have focused on analyzing metabolites like SPMA (a benzene metabolite) and AAMA and GAMA (acrylamide metabolites) in urine samples to assess exposure levels in children and adolescents (Schwedler et al., 2020), emphasizing the significance of such compounds in public health surveillance.

Evaluation of Alternative Local Anesthetics

In a different domain of healthcare, benzyl alcohol, a compound structurally related to Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, has been assessed as a potential alternative local anesthetic. Studies have found that it offers prolonged cutaneous anesthesia with less injection pain compared to traditional anesthetics like lidocaine, indicating its potential in improving patient comfort during medical procedures (Wilson & Martin, 1999).

properties

IUPAC Name

benzyl 2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c21-18(23-13-16-9-5-2-6-10-16)12-20-19(22)17(14-24)11-15-7-3-1-4-8-15/h1-10,17,24H,11-14H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFABBWTUJCBFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

CAS RN

81110-69-2
Record name Deacetyl racecadotril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081110692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEACETYL RACECADOTRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TPS4YR8V8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T VS, MN Deodhar, V Prakya - 2016 - indiandrugsonline.org
The present work was focused on the development of rapid, specific and novel stability indicating high performance liquid chromatographic method for determination of racecadotril (…
Number of citations: 0 www.indiandrugsonline.org
VS Tambe, MN Deodhar, V Prakya - Indian Drugs, 2016 - search.ebscohost.com
The present work was focused on the development of rapid, specific and novel stability indicating high performance liquid chromatographic method for determination of racecadotril (…
Number of citations: 0 search.ebscohost.com
V Chiguru, A Lingesh, R Srinivas… - … of Pharmaceutical and …, 2016 - Elsevier
Racecadotril, an enkephalinase inhibitor, was subjected to hydrolysis (acidic and alkaline), oxidation, photolysis and thermal stress, as per ICH specified conditions. The drug showed …
Number of citations: 17 www.sciencedirect.com
P Jain, AP Jain, N Lariya, M Chaurasia, ML Kori… - researchgate.net
1 1. BANGLADESHI MEDICINAL PLANTS: A RICH SOURCE OF CHEMICAL DIVERSITY 2 2. YELLOW FEVER: PREVENTIVE INTERVENTIONS FOR PUBLIC HEALTH 3 3. …
Number of citations: 2 www.researchgate.net
VS Tambe, AM Karnik, MN Deodhar, V Prakya - Indian Drugs, 2020 - researchgate.net
The chemical constitution of Carica papaya leaves tablets and the fragmentation pattern of rutin is poorly investigated. Rutin was found to a constituent of tablet formulation. This work …
Number of citations: 3 www.researchgate.net

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